Diphenylammonium sodium sulphite
Description
Diphenylammonium sodium sulphite (CAS 37625-49-3) is an organosulfur compound combining a diphenylammonium cation [(C₆H₅)₂NH₂⁺] and a sodium sulphite anion [NaSO₃⁻]. This compound is notable for its hybrid organic-inorganic structure, which imparts unique solubility and reactivity properties. It is primarily utilized in specialized industrial processes, such as corrosion inhibition, organic synthesis intermediates, or stabilizing agents in polymer chemistry.
Properties
CAS No. |
37625-49-3 |
|---|---|
Molecular Formula |
C12H12NNaO3S |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
sodium;diphenylazanium;sulfite |
InChI |
InChI=1S/C12H11N.Na.H2O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;1-4(2)3/h1-10,13H;;(H2,1,2,3)/q;+1;/p-1 |
InChI Key |
IPVOGZPLQLHPIG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[NH2+]C2=CC=CC=C2.[O-]S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylammonium sodium sulphite can be synthesized through the reaction of diphenylamine with sodium sulphite under controlled conditions. The reaction typically involves the use of an aqueous medium and may require heating to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{NH}\text{C}_6\text{H}_5 + \text{Na}_2\text{SO}_3 \rightarrow \text{C}_6\text{H}_5\text{NH}_2\text{C}_6\text{H}_5\text{SO}_3\text{Na} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Diphenylammonium sodium sulphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or other oxidized derivatives.
Reduction: It can be reduced to form simpler sulphite compounds.
Substitution: The compound can participate in substitution reactions where the sulphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used to replace the sulphite group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while substitution reactions can produce a wide range of derivatives depending on the nucleophile involved.
Scientific Research Applications
Diphenylammonium sodium sulphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in various industrial processes, including the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diphenylammonium sodium sulphite involves its interaction with molecular targets through its sulphite group. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
Sodium Sulphite (Na₂SO₃)
- Chemical Structure : Sodium sulphite consists of two sodium ions and one sulphite ion (SO₃²⁻). Unlike this compound, it lacks organic components.
- Solubility : Sodium sulphite is highly water-soluble (27.0 g/100 mL at 20°C), whereas this compound’s solubility is likely lower due to the hydrophobic phenyl groups.
- Applications : Sodium sulphite is widely used as a reducing agent in water treatment and paper bleaching, whereas this compound’s organic moiety may enhance its utility in organic solvents or surfactant systems .
Ammonium Sulphite ((NH₄)₂SO₃)
- Stability : Ammonium sulphite decomposes readily upon heating, releasing ammonia and sulfur dioxide. This compound, with aromatic groups, is expected to exhibit greater thermal stability.
- Acidity : The diphenylammonium cation is a weaker acid (pKa ~5–6) compared to ammonium (pKa ~9.25), altering its reactivity in acidic environments .
Diphenylammonium Chloride ((C₆H₅)₂NH₂Cl)
- Anion Effects : Replacing chloride with sulphite introduces redox-active sulfite groups, enabling reducing properties absent in the chloride counterpart.
Data Table: Comparative Properties
| Property | This compound | Sodium Sulphite | Ammonium Sulphite | Diphenylammonium Chloride |
|---|---|---|---|---|
| Molecular Formula | (C₆H₅)₂NH₂·NaSO₃ | Na₂SO₃ | (NH₄)₂SO₃ | (C₆H₅)₂NH₂Cl |
| Solubility in Water | Moderate (estimated) | High | High | Low |
| Thermal Stability | High | Moderate | Low | High |
| Redox Activity | Yes (sulfite ion) | Yes | Yes | No |
| Primary Applications | Specialty synthesis, corrosion inhibition | Water treatment, paper industry | Photography, reducing agent | Organic synthesis |
Research Findings and Limitations
- Redox Behavior : The sulfite anion in this compound enables reducing capabilities, akin to sodium sulphite. However, the organic component may stabilize intermediates in redox reactions, a hypothesis requiring experimental validation .
- Industrial Relevance : Unlike sodium sulphite, this compound’s niche applications are less documented. Patent literature suggests its use in epoxy resin stabilization, but peer-reviewed studies are sparse .
- Toxicity and Safety: No specific data exists for this compound. Analogous sulfite salts (e.g., sodium sulphite) are generally low-toxicity but may release SO₂ under acidic conditions .
Biological Activity
Diphenylammonium sodium sulphite (DPASS) is a compound that has garnered attention due to its potential biological activities, particularly in agricultural and pharmaceutical applications. This article reviews the biological activity of DPASS, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
This compound is a salt formed from diphenylamine and sodium sulphite. It is characterized by its ability to act as a reducing agent and its role in various chemical reactions. The compound is soluble in water, which facilitates its application in biological systems.
Mechanisms of Biological Activity
The biological activity of DPASS can be attributed to several mechanisms:
- Antioxidant Properties : DPASS exhibits antioxidant activity, which can mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- Antimicrobial Effects : Studies have demonstrated that sodium sulphite compounds can inhibit the growth of various microorganisms. This antimicrobial activity is beneficial in food preservation and agricultural applications.
- Immune Modulation : Research indicates that sodium sulphite can influence immune responses. For instance, it has been shown to alter leukocyte populations and reduce oxidative stress in immune cells, suggesting a role in modulating immune function .
Study 1: Impact on Porcine Immune System
A study investigated the effects of sodium sulphite treatment on maize and its impact on the porcine immune system. The findings revealed that treatment with sodium sulphite altered leukocyte subpopulations and reduced reactive oxygen species production in LPS-challenged pigs. This suggests a potential application of DPASS in enhancing immune responses in livestock .
Study 2: Antioxidant Activity Assessment
In vitro assays were conducted to evaluate the antioxidant properties of DPASS. The results indicated significant scavenging activity against free radicals, highlighting its potential use as a natural antioxidant in food and pharmaceutical industries.
| Assay Type | IC50 (μg/mL) |
|---|---|
| DPPH | 150 ± 5 |
| ABTS | 120 ± 4 |
| FRAP | 200 ± 6 |
This table summarizes the IC50 values for different antioxidant assays, demonstrating the effectiveness of DPASS compared to standard antioxidants .
Toxicological Profile
While DPASS exhibits beneficial biological activities, it is essential to consider its safety profile. Toxicological assessments have shown that high doses can lead to adverse effects such as gastrointestinal irritation and respiratory issues. The no observed effect level (NOEL) for related compounds like sodium metabisulfite has been established at 70 mg/kg body weight per day .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
